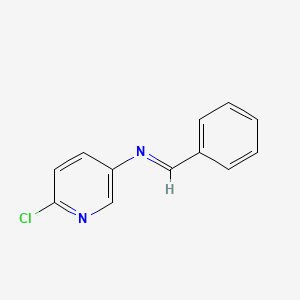
5-(Benzylideneamino)-2-chloro-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzylideneamino)-2-chloro-pyridine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzylideneamino group at the 5-position and a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzylideneamino)-2-chloro-pyridine typically involves the condensation of 2-chloro-5-aminopyridine with benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction can be represented as follows:
2-chloro-5-aminopyridine+benzaldehyde→this compound+H2O
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Benzylideneamino)-2-chloro-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The benzylideneamino group can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylideneamino group, to form corresponding oxides or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol, ethanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Major Products:
- Substitution products with various nucleophiles.
- Reduced amine derivatives.
- Oxidized products depending on the oxidizing agent used.
Scientific Research Applications
Chemistry: 5-(Benzylideneamino)-2-chloro-pyridine is used as an intermediate in the synthesis of more complex heterocyclic compounds
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(Benzylideneamino)-2-chloro-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes essential for cell wall synthesis or DNA replication.
Comparison with Similar Compounds
2-Chloro-5-aminopyridine: A precursor in the synthesis of 5-(Benzylideneamino)-2-chloro-pyridine.
Benzylideneaniline: A compound with a similar benzylideneamino group but without the pyridine ring.
2-Chloro-5-nitropyridine: A compound with a similar pyridine ring and chlorine substitution but with a nitro group instead of a benzylideneamino group.
Uniqueness: this compound is unique due to the presence of both the benzylideneamino group and the chlorine atom on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
5325-71-3 |
|---|---|
Molecular Formula |
C12H9ClN2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
N-(6-chloropyridin-3-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C12H9ClN2/c13-12-7-6-11(9-15-12)14-8-10-4-2-1-3-5-10/h1-9H |
InChI Key |
BQBVJUWPHXYQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















